Cas no 2649011-86-7 ((1-isocyanatoethyl)cycloheptane)

(1-isocyanatoethyl)cycloheptane 化学的及び物理的性質
名前と識別子
-
- (1-isocyanatoethyl)cycloheptane
- EN300-1845041
- 2649011-86-7
-
- インチ: 1S/C10H17NO/c1-9(11-8-12)10-6-4-2-3-5-7-10/h9-10H,2-7H2,1H3
- InChIKey: IWBQZHRNMOGUTR-UHFFFAOYSA-N
- ほほえんだ: O=C=NC(C)C1CCCCCC1
計算された属性
- せいみつぶんしりょう: 167.131014166g/mol
- どういたいしつりょう: 167.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.4Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
(1-isocyanatoethyl)cycloheptane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1845041-0.5g |
(1-isocyanatoethyl)cycloheptane |
2649011-86-7 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1845041-1.0g |
(1-isocyanatoethyl)cycloheptane |
2649011-86-7 | 1g |
$986.0 | 2023-06-03 | ||
Enamine | EN300-1845041-0.25g |
(1-isocyanatoethyl)cycloheptane |
2649011-86-7 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1845041-1g |
(1-isocyanatoethyl)cycloheptane |
2649011-86-7 | 1g |
$986.0 | 2023-09-19 | ||
Enamine | EN300-1845041-10g |
(1-isocyanatoethyl)cycloheptane |
2649011-86-7 | 10g |
$4236.0 | 2023-09-19 | ||
Enamine | EN300-1845041-0.05g |
(1-isocyanatoethyl)cycloheptane |
2649011-86-7 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1845041-2.5g |
(1-isocyanatoethyl)cycloheptane |
2649011-86-7 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1845041-5.0g |
(1-isocyanatoethyl)cycloheptane |
2649011-86-7 | 5g |
$2858.0 | 2023-06-03 | ||
Enamine | EN300-1845041-5g |
(1-isocyanatoethyl)cycloheptane |
2649011-86-7 | 5g |
$2858.0 | 2023-09-19 | ||
Enamine | EN300-1845041-0.1g |
(1-isocyanatoethyl)cycloheptane |
2649011-86-7 | 0.1g |
$867.0 | 2023-09-19 |
(1-isocyanatoethyl)cycloheptane 関連文献
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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8. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
(1-isocyanatoethyl)cycloheptaneに関する追加情報
Introduction to (1-Isocyanatoethyl)cycloheptane (CAS No. 2649011-86-7)
(1-Isocyanatoethyl)cycloheptane, with the chemical formula CAS No. 2649011-86-7, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of isocyanates, which are known for their versatile reactivity and utility in various synthetic applications. The structure of (1-Isocyanatoethyl)cycloheptane consists of a cycloheptane ring substituted with an isocyanatoethyl group, making it a valuable intermediate in the synthesis of polymers, agrochemicals, and pharmaceuticals.
The isocyanato group (-NCO) in (1-Isocyanatoethyl)cycloheptane is highly reactive and can participate in a wide range of chemical reactions, including polymerization, condensation, and urethane formation. This reactivity makes it an essential building block for the development of novel materials and drugs. Recent advancements in synthetic chemistry have highlighted the importance of such compounds in designing innovative therapeutic agents.
In the pharmaceutical industry, (1-Isocyanatoethyl)cycloheptane has been explored as a precursor for the synthesis of bioactive molecules. Its ability to undergo facile reactions with amines and alcohols allows for the formation of urethane and carbamate derivatives, which are common motifs in drug design. For instance, researchers have utilized this compound to develop novel heterocyclic compounds with potential antimicrobial and anti-inflammatory properties.
One of the most intriguing applications of (1-Isocyanatoethyl)cycloheptane is in the field of polymer science. The isocyanate group can react with polyols to form polyurethanes, which are widely used in coatings, adhesives, and elastomers. The cycloheptane moiety contributes to the flexibility and thermal stability of these polymers, making them suitable for high-performance applications. Recent studies have demonstrated the use of (1-Isocyanatoethyl)cycloheptane in creating smart materials that can respond to environmental stimuli, such as temperature changes.
The synthesis of (1-Isocyanatoethyl)cycloheptane typically involves the reaction of cycloheptanone with phosgene or its equivalents to introduce the isocyanate functionality. However, due to the toxicity and environmental concerns associated with phosgene, alternative synthetic routes are being actively investigated. These include catalytic methods that employ transition metals or organometallic complexes to facilitate the formation of the isocyanate group under milder conditions.
Recent research has also focused on the green chemistry aspects of synthesizing (1-Isocyanatoethyl)cycloheptane. Researchers are exploring biodegradable solvents and catalytic systems that minimize waste and energy consumption. For example, enzymatic approaches have been proposed for the selective functionalization of cycloheptanone derivatives, offering a sustainable alternative to traditional synthetic methods.
The applications of (1-Isocyanatoethyl)cycloheptane extend beyond pharmaceuticals and polymers. In agrochemicals, this compound serves as a key intermediate in the synthesis of herbicides and fungicides. Its ability to form stable derivatives with biological active groups makes it a valuable tool for developing crop protection agents that are both effective and environmentally friendly.
In conclusion, (1-Isocyanatoethyl)cycloheptane (CAS No. 2649011-86-7) is a multifaceted compound with significant potential in various industries. Its unique reactivity and structural features make it an indispensable tool for synthetic chemists working on innovative materials and drugs. As research continues to uncover new applications and sustainable synthetic methods, the importance of this compound is expected to grow even further.
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